![molecular formula C26H25N3O4 B2977205 N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 899923-57-0](/img/no-structure.png)

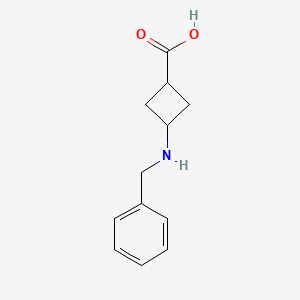

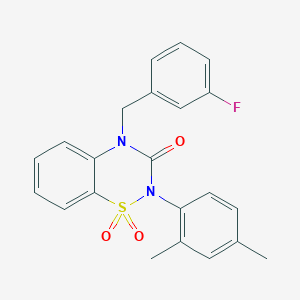

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

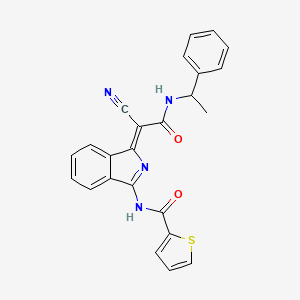

Cyanoacetamides, which are similar to the queried compound, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes .Applications De Recherche Scientifique

- BNA crystals have been studied for their second-order nonlinear optical (NLO) properties . These materials can be used in optical signal-processing devices, such as THz-wave generators and detectors. Their ultra-fast response due to π-electrons and low refractive index make them promising candidates for next-generation information-telecommunication systems.

- Researchers have synthesized BNA derivatives and evaluated their antiproliferative activity against different human cancer cell lines . While further studies are needed, BNA derivatives could potentially serve as novel anticancer agents.

- BNA crystals grown from polar aprotic solvents have exhibited relatively higher THz efficiency . This property is relevant for applications in terahertz technology, including imaging and communication.

- BNA derivatives have been synthesized via halogen exchange reactions . Understanding the effects of solvents and ligands in these reactions can contribute to the development of efficient synthetic methods.

- BNA-related compounds have been explored in the synthesis of heterocycles, ranging from four-membered to seven-membered rings . These heterocycles often exhibit unique biological activities, making them valuable in drug discovery.

- The ability to characterize BNA crystals quantitatively allows for precise device fabrication . Researchers can exploit BNA’s properties to create functional devices in various fields.

Nonlinear Optical (NLO) Materials

Anticancer Activity

THz Efficiency

Halogen Exchange Reactions

Heterocycle Synthesis

Precise Device Fabrication

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves the condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate to form 4-methoxyphenyl ethyl benzylacetate. This intermediate is then reacted with anthranilic acid to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid, which is subsequently converted to the final product through reaction with benzylamine and acetic anhydride.", "Starting Materials": [ "4-methoxybenzoyl chloride", "ethyl benzylacetate", "anthranilic acid", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzoyl chloride with ethyl benzylacetate in the presence of a base such as triethylamine to form 4-methoxyphenyl ethyl benzylacetate.", "Step 2: Reaction of 4-methoxyphenyl ethyl benzylacetate with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid.", "Step 3: Conversion of 2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetic acid to N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide through reaction with benzylamine and acetic anhydride in the presence of a catalyst such as pyridine." ] } | |

Numéro CAS |

899923-57-0 |

Nom du produit |

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

Formule moléculaire |

C26H25N3O4 |

Poids moléculaire |

443.503 |

Nom IUPAC |

N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |

Clé InChI |

QOUSFENLWKTEDU-UHFFFAOYSA-N |

SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

![N-[(2-Chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)but-2-ynamide](/img/structure/B2977131.png)

![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)

![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)